Pristinamycin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

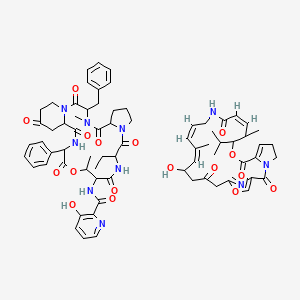

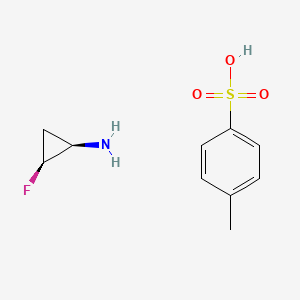

La pristinamycine est un antibiotique principalement utilisé dans le traitement des infections staphylococciques et streptococciques. Elle appartient au groupe des antibiotiques streptogramines et est dérivée de la bactérie Streptomyces pristinaespiralis . La pristinamycine est une combinaison de deux composants, la pristinamycine IA et la pristinamycine IIA, qui agissent en synergie pour présenter une activité antibactérienne puissante .

Mécanisme D'action

Target of Action

Pristinamycin, a streptogramin group antibiotic, primarily targets the bacterial 50S ribosomal subunit . This subunit plays a crucial role in protein synthesis within the bacterial cell.

Mode of Action

This compound is a mixture of two components: this compound IIA, a macrolide, and this compound IA (streptogramin B), a depsipeptide . These compounds are coproduced by Streptomyces pristinaespiralis in a ratio of 30:70 . Each compound binds to the bacterial 50S ribosomal subunit and inhibits the elongation process of protein synthesis . While each component exhibits only a moderate bacteriostatic activity on its own, their combination acts synergistically, leading to a potent bactericidal activity that can reach up to 100 times that of the separate components .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway . By binding to the 50S ribosomal subunit, this compound inhibits the elongation process of protein synthesis . This disruption in protein synthesis affects the growth and survival of the bacteria.

Pharmacokinetics

The pharmacokinetics of this compound have been studied in humans. A single oral dose of 2 g of this compound was administered to six patients with normal renal and hepatic function . The samples were withdrawn during 9.5 hours and assayed by HPLC . The kinetic parameters of this compound IA and this compound IIA were found to be comparable, with Tmax of 3.25±1.80 hours and 3.08±1.98 hours, Cmax of 0.760±0.427 mg/l and 0.581±0.285mg/l, and elimination half-life of 4.03±2.77 hours and 2.83±0.75 hours respectively .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and survival. By disrupting protein synthesis, this compound prevents the bacteria from producing essential proteins, thereby inhibiting their growth . This makes this compound effective against erythromycin-resistant staphylococci and streptococci, and it is active against methicillin-resistant Staphylococcus aureus (MRSA) .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound can be affected by the presence of other drugs. For example, the risk or severity of methemoglobinemia can be increased when this compound is combined with certain drugs . Furthermore, the lack of an intravenous formulation due to its poor solubility may limit its usefulness for severe infections .

Analyse Biochimique

Biochemical Properties

Pristinamycin interacts with various biomolecules, particularly the bacterial 50S ribosomal subunit . It inhibits the elongation process of protein synthesis, exhibiting a moderate bacteriostatic activity . The combination of this compound IA and this compound IIA acts synergistically, leading to a potent bactericidal activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is effective against erythromycin-resistant staphylococci and streptococci . It is also active against methicillin-resistant Staphylococcus aureus (MRSA) . The compound influences cell function by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through binding interactions with the bacterial 50S ribosomal subunit . This binding inhibits the elongation process of protein synthesis . The combination of this compound IA and this compound IIA enhances this effect, leading to a potent bactericidal activity .

Dosage Effects in Animal Models

Specific studies on the dosage effects of this compound in animal models are limited. In human adults, a dose of 1 g twice or three times a day is typically used . Children receive an age-dependent dose of 0.5–1.0 g/kg per day for older children or 1.0–1.5 g/kg per day for younger children .

Metabolic Pathways

The metabolic pathways of this compound involve the biosynthesis of this compound IA and this compound IIA . These compounds are co-produced by S. pristinaespiralis in a ratio of 30:70 . The this compound biosynthetic gene cluster is the largest antibiotic supercluster known so far .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Given its mechanism of action, it is likely that this compound localizes to the bacterial ribosome where it binds to the 50S subunit and inhibits protein synthesis .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La préparation de la pristinamycine implique plusieurs étapes. Le bouillon de fermentation est d'abord acidifié, suivi d'une séparation solide-liquide pour obtenir le filtrat. Le filtrat est ensuite décoloré à l'aide d'une résine macroporeuse. Le filtrat décoloré est enrichi à l'aide d'une résine adsorbante macroporeuse et analysé. La solution analytique est ensuite décolorée à l'aide de charbon actif, concentrée, extraite et soumise à un lavage alcalin. Enfin, la solution est cristallisée pour obtenir un produit brut de pristinamycine, qui est ensuite recristallisé pour obtenir de la poudre fine de pristinamycine .

Méthodes de production industrielle : La production industrielle de pristinamycine suit les mêmes étapes générales que la préparation en laboratoire, mais est mise à l'échelle pour la production de masse. Le processus implique la fermentation, la séparation, la décoloration, l'enrichissement et la cristallisation, en mettant l'accent sur l'efficacité, la rentabilité et le rendement élevé .

Analyse Des Réactions Chimiques

Types de réactions : La pristinamycine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé et améliorer ses propriétés.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le réactif de Tollens, le réactif de Millon et le réactif de Fehling sont utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que l'anhydride acétique et le chlorure de tosyle.

Produits majeurs : Les produits majeurs formés à partir de ces réactions comprennent des dérivés modifiés de pristinamycine avec une activité antibactérienne et une stabilité améliorées .

4. Applications de recherche scientifique

La pristinamycine a un large éventail d'applications de recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier la synthèse et la modification des antibiotiques.

Biologie : Étudiée pour ses effets sur la synthèse des protéines bactériennes et les mécanismes de résistance.

Industrie : Utilisée dans le développement de nouveaux antibiotiques et agents antimicrobiens.

5. Mécanisme d'action

La pristinamycine exerce ses effets en se liant à la sous-unité ribosomique 50S bactérienne, inhibant le processus d'élongation de la synthèse des protéines. Cette action bloque l'étape de transpeptidation, empêchant la formation de liaisons peptidiques et inhibant finalement la croissance des cellules bactériennes . La combinaison de la pristinamycine IA et de la pristinamycine IIA entraîne un effet synergique, améliorant considérablement son activité antibactérienne .

Applications De Recherche Scientifique

Pristinamycin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying antibiotic synthesis and modification.

Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.

Industry: Utilized in the development of new antibiotics and antimicrobial agents.

Comparaison Avec Des Composés Similaires

La pristinamycine est similaire à d'autres antibiotiques streptogramines, tels que la virginiamycine et la quinupristine/dalfopristine. La pristinamycine est unique en raison de son administration orale et de son efficacité contre les staphylocoques et les streptocoques résistants à l'érythromycine . D'autres composés similaires comprennent :

Virginiamycine : Également un antibiotique streptogramine, utilisé en médecine vétérinaire et comme promoteur de croissance chez le bétail.

Quinupristine/Dalfopristine : Un dérivé de la pristinamycine, administré par voie intraveineuse pour les infections graves.

La combinaison unique de composants de la pristinamycine et son administration orale en font un antibiotique précieux dans le traitement des infections bactériennes résistantes.

Propriétés

Numéro CAS |

270076-60-3 |

|---|---|

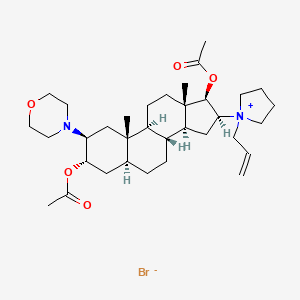

Formule moléculaire |

C71H84N10O17 |

Poids moléculaire |

1349.5 g/mol |

Nom IUPAC |

N-[(6S,12S,15S,16S,19R,22S)-3-benzyl-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide;(10S,11S,12E,17E,19E,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone |

InChI |

InChI=1S/C43H49N7O10.C28H35N3O7/c1-4-29-40(56)49-21-12-17-30(49)41(57)48(3)32(23-26-13-7-5-8-14-26)42(58)50-22-19-28(51)24-31(50)37(53)47-35(27-15-9-6-10-16-27)43(59)60-25(2)34(38(54)45-29)46-39(55)36-33(52)18-11-20-44-36;1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5-11,13-16,18,20,25,29-32,34-35,52H,4,12,17,19,21-24H2,1-3H3,(H,45,54)(H,46,55)(H,47,53);5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/b;7-5+,10-9+,18-13+/t25-,29-,30-,31-,32?,34-,35+;19-,20+,26-/m00/s1 |

Clé InChI |

MVTQIFVKRXBCHS-XZDBVTHASA-N |

SMILES |

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C |

SMILES isomérique |

CC[C@H]1C(=O)N2CCC[C@H]2C(=O)N(C(C(=O)N3CCC(=O)C[C@H]3C(=O)N[C@@H](C(=O)O[C@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.C[C@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@H]1C(C)C)O)/C |

SMILES canonique |

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C |

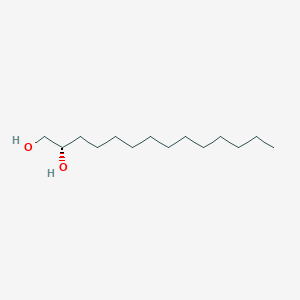

Color/Form |

Reddish-yellow powder |

melting_point |

115-120 °C |

Description physique |

Reddish-yellow solid; [Merck Index] |

Solubilité |

Poorly soluble in water Soluble in methanol, ethanol, chloroform ... Practically insoluble in hexane and petroleum ethe |

Origine du produit |

United States |

Q1: What is Pristinamycin and how does it work?

A1: this compound is a streptogramin antibiotic consisting of two chemically unrelated compounds, this compound I and this compound II. [] These two components act synergistically to inhibit bacterial protein synthesis. [, ] this compound IA first binds to the 50S ribosomal subunit of bacteria. [] this compound IIA then binds to this compound IA on the ribosome, leading to irreversible inhibition of protein synthesis and bacterial death. []

Q2: How does this compound's mechanism of action differ from other protein synthesis inhibitors?

A2: While other protein synthesis inhibitors typically bind reversibly to ribosomes, the interaction between this compound IA and IIA on the ribosome creates a stable ternary complex, leading to irreversible inhibition. [, ] This unique mechanism contributes to its potent activity against some multidrug-resistant bacteria.

Q3: Does the ratio of this compound I and II affect its activity?

A3: Yes, the synergistic interaction between this compound I and II is crucial for its potent antibacterial activity. Studies have shown synergy between the two components at various ratios. []

Q4: What is the molecular formula and weight of this compound IA and IIA?

A4: this compound is a mixture of two compounds. This compound IA has a molecular weight of 800 Da. this compound IIA has a molecular weight of 500 Da. [] The exact molecular formula for each compound is complex and can be found in chemical databases.

Q5: Are there any spectroscopic data available for this compound?

A5: Yes, spectroscopic techniques like NMR have been used to confirm the structures of novel this compound derivatives. [] Additionally, RP-HPLC methods with UV detection have been developed for its quantification in various formulations. []

Q6: Is this compound stable in different pH environments?

A6: this compound, particularly this compound IIB, faces challenges related to stability at various pH levels. [] This instability can affect its solubility, bioavailability, and efficacy.

Q7: Can this compound be used in extractive fermentation processes?

A7: Research has explored using aqueous two-phase systems for partitioning this compound, a crucial step towards extractive fermentation. Results show its preferential partitioning into the PEG-rich top phase, which can be enhanced by using fatty acid esters of PEG. []

Q8: Have any computational studies been conducted on this compound?

A9: Yes, computational chemistry approaches have been used to design new this compound analogs. One study focused on introducing fluorine atoms into this compound IIB to improve its stability and address issues like low water solubility. []

Q9: How do structural modifications of this compound affect its activity?

A10: Studies modifying the 4-oxo-pipecolic acid residue in this compound IA and the dehydroproline ring in this compound IIA aimed to develop water-soluble derivatives. These modifications impacted the in vitro and in vivo activities against various Staphylococcus aureus strains. []

Q10: What are some strategies to improve the stability and solubility of this compound?

A11: Synthesizing water-soluble derivatives through structural modifications is one approach. Research also focuses on developing novel formulations using techniques like macroporous resin adsorption to enhance its stability and bioavailability. []

Q11: What is known about the absorption, distribution, metabolism, and excretion of this compound?

A12: While detailed PK/PD studies are limited, research shows that this compound is primarily metabolized in the liver and excreted in bile. [] Drug interactions with other medications metabolized by CYP3A4, such as tacrolimus and warfarin, can occur, leading to elevated drug levels. [, ]

Q12: What is the in vitro activity of this compound against various bacterial species?

A13: this compound demonstrates significant in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and various anaerobic bacteria. [, , , , , ] Studies have also shown its efficacy against Mycoplasma genitalium, including macrolide-resistant strains. []

Q13: Has this compound been evaluated in clinical trials for treating infections?

A14: Yes, clinical trials have explored the efficacy of this compound for treating various infections, including erysipelas, superficial pyodermas, and osteoarticular infections caused by MRSA and other bacteria. [, , ] It has shown promising results as an alternative to penicillin or other antibiotics, especially in cases of multidrug-resistant infections.

Q14: What are the known mechanisms of resistance to this compound?

A15: Resistance to this compound can occur through various mechanisms, including enzymatic inactivation, target modification, and efflux pumps. [] The presence of specific resistance genes, such as vga, vgb, and vat, has been linked to this compound resistance in staphylococci. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose](/img/structure/B1146335.png)

![[2-[(3S,5R,8R,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1146336.png)

![(4S,5R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenyl)-1,3-oxazolidine-5-carboxylic acid](/img/structure/B1146337.png)

![N-Acetyl-S-[2-amino-1-(hydroxymethyl)-2-oxoethyl]-L-cysteine-1,1-dimethylethyl Ester](/img/structure/B1146351.png)